molecular formula C7H7BrN2O2 B1591903 Ethyl 5-bromo-2-pyrazinecarboxylate CAS No. 36070-83-4

Ethyl 5-bromo-2-pyrazinecarboxylate

Cat. No. B1591903
CAS RN: 36070-83-4
M. Wt: 231.05 g/mol
InChI Key: YMWDNHSAHXMMHH-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-pyrazinecarboxylate is a chemical compound with the molecular formula C7H7BrN2O2 . It has a molecular weight of 231.05 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for Ethyl 5-bromo-2-pyrazinecarboxylate is 1S/C7H7BrN2O2/c1-2-12-7(11)5-3-10-6(8)4-9-5/h3-4H,2H2,1H3 . The compound’s structure includes a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms .


Physical And Chemical Properties Analysis

Ethyl 5-bromo-2-pyrazinecarboxylate is a solid compound . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Characterization

Ethyl 5-bromo-2-pyrazinecarboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds. For example, it has been used in the synthesis of novel pyrazoline derivatives, which exhibit inhibitory activities against human carbonic anhydrase I and II isozymes and the acetylcholinesterase enzyme. These derivatives have shown promising Ki values, indicating their potential as effective inhibitor compounds (Turkan et al., 2019). Additionally, it has facilitated the synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid, a key intermediate for preparing chlorantraniliprole, showcasing its role in producing agriculturally significant compounds (Ji Ya-fei, 2009).

Catalysis and Green Chemistry

Ethyl 5-bromo-2-pyrazinecarboxylate is also instrumental in green chemistry applications. For instance, it has been utilized in ionic liquid-catalyzed green protocols for the multi-component synthesis of dihydropyrano[2,3-c]pyrazoles, which are evaluated as potential anticancer scaffolds. This method emphasizes solvent-free conditions, high yields, and short reaction times, demonstrating the compound's role in facilitating environmentally friendly chemical synthesis (Nimbalkar et al., 2017).

Corrosion Inhibition

Research has also explored the application of ethyl 5-bromo-2-pyrazinecarboxylate derivatives in corrosion inhibition. A theoretical evaluation of its derivatives, such as 2-amino-5-bromopyrazine, highlighted their effectiveness in inhibiting steel corrosion through quantum chemical calculations and molecular dynamics simulations. These studies reveal how alterations in the molecular structure of pyrazine derivatives can enhance their adsorption properties and inhibition efficiency, indicating their utility in protecting metal surfaces from corrosion (Obot & Gasem, 2014).

Antimicrobial and Antiviral Activities

Ethyl 5-bromo-2-pyrazinecarboxylate and its derivatives have been evaluated for their antimicrobial and antiviral potentials. The synthesis of novel heterocyclic compounds containing a sulfonamido moiety from this compound has shown significant antibacterial activities, pointing towards its importance in developing new antimicrobial agents (Azab et al., 2013). Moreover, certain pyrazinoic acid C-nucleosides derived from pyrazine C-nucleosides have demonstrated antiviral activity against herpes viruses, highlighting the compound's relevance in antiviral research (Walker et al., 1998).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

ethyl 5-bromopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-2-12-7(11)5-3-10-6(8)4-9-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWDNHSAHXMMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601500
Record name Ethyl 5-bromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromopyrazine-2-carboxylate

CAS RN

36070-83-4
Record name 2-Pyrazinecarboxylic acid, 5-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36070-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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